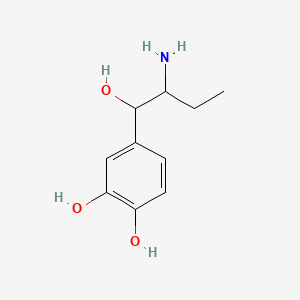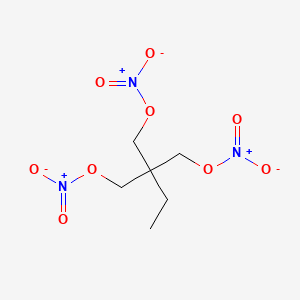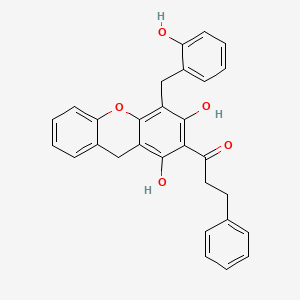
4-(3-Phenyl-4,5-dihydro-1H-pyrazol-1-yl)benzene-1-sulfonyl chloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-(3-Phenyl-4,5-dihydro-1H-pyrazol-1-yl)benzene-1-sulfonyl chloride is a chemical compound that belongs to the class of sulfonyl chlorides It features a benzenesulfonyl chloride group attached to a pyrazoline ring, which is further substituted with a phenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of benzenesulfonyl chloride, 4-(4,5-dihydro-3-phenyl-1H-pyrazol-1-yl)- typically involves the reaction of benzenesulfonyl chloride with a suitable pyrazoline derivative. One common method includes the reaction of benzenesulfonyl chloride with 4,5-dihydro-3-phenyl-1H-pyrazole in the presence of a base such as triethylamine. The reaction is usually carried out in an organic solvent like dichloromethane at room temperature .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the purification of the final product can be achieved through techniques such as recrystallization or chromatography .
Chemical Reactions Analysis
Types of Reactions
4-(3-Phenyl-4,5-dihydro-1H-pyrazol-1-yl)benzene-1-sulfonyl chloride undergoes various chemical reactions, including:
Substitution Reactions: The sulfonyl chloride group can be substituted with nucleophiles such as amines, alcohols, or thiols to form sulfonamide, sulfonate, or sulfonothioate derivatives.
Oxidation and Reduction: The pyrazoline ring can undergo oxidation to form pyrazole derivatives or reduction to form hydropyrazole derivatives.
Common Reagents and Conditions
Substitution Reactions: Common reagents include amines, alcohols, and thiols.
Oxidation and Reduction: Oxidizing agents such as hydrogen peroxide or potassium permanganate can be used for oxidation, while reducing agents like sodium borohydride or lithium aluminum hydride are used for reduction.
Major Products Formed
Substitution Reactions: Sulfonamide, sulfonate, and sulfonothioate derivatives.
Oxidation and Reduction: Pyrazole and hydropyrazole derivatives
Scientific Research Applications
4-(3-Phenyl-4,5-dihydro-1H-pyrazol-1-yl)benzene-1-sulfonyl chloride has several scientific research applications:
Mechanism of Action
The mechanism of action of benzenesulfonyl chloride, 4-(4,5-dihydro-3-phenyl-1H-pyrazol-1-yl)- involves its interaction with specific molecular targets. The sulfonyl chloride group can react with nucleophilic sites in biological molecules, leading to the formation of covalent bonds. This can result in the inhibition of enzyme activity or disruption of cellular processes . The pyrazoline ring may also interact with various receptors or enzymes, contributing to its biological effects .
Comparison with Similar Compounds
Similar Compounds
- Benzenesulfonyl chloride, 4-(1H-pyrazol-1-yl)-
- Benzenesulfonyl chloride, 4-[5-(4-methylphenyl)-3-(trifluoromethyl)-1H-pyrazol-1-yl]-
Uniqueness
4-(3-Phenyl-4,5-dihydro-1H-pyrazol-1-yl)benzene-1-sulfonyl chloride is unique due to the presence of the 4,5-dihydro-3-phenyl-1H-pyrazol-1-yl group, which imparts distinct chemical and biological properties. This structural feature differentiates it from other sulfonyl chlorides and pyrazoline derivatives, making it a valuable compound for various applications .
Properties
IUPAC Name |
4-(5-phenyl-3,4-dihydropyrazol-2-yl)benzenesulfonyl chloride |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13ClN2O2S/c16-21(19,20)14-8-6-13(7-9-14)18-11-10-15(17-18)12-4-2-1-3-5-12/h1-9H,10-11H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YEWUENGGJVOXJM-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(N=C1C2=CC=CC=C2)C3=CC=C(C=C3)S(=O)(=O)Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13ClN2O2S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60194373 |
Source


|
| Record name | 4-(3'-Phenyl-2'-pyrazolin-1'-yl)benzenesulfonyl chloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60194373 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
320.8 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
41479-13-4 |
Source


|
| Record name | 4-(3'-Phenyl-2'-pyrazolin-1'-yl)benzenesulfonyl chloride | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0041479134 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 4-(3'-Phenyl-2'-pyrazolin-1'-yl)benzenesulfonyl chloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60194373 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.














